An In-depth Technical Guide to the Basic Properties of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione
An In-depth Technical Guide to the Basic Properties of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The basicity and solubility of an active pharmaceutical ingredient (API) are pivotal parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Basic Properties and pKa
The structure of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione contains two key functional groups that determine its acid-base properties: a lactam (a cyclic amide) and a ketone. The lone pair of electrons on the lactam nitrogen is significantly delocalized through resonance with the adjacent carbonyl group. This delocalization greatly reduces the ability of the nitrogen to accept a proton, rendering it very weakly basic. The conjugate acid of a simple lactam typically has a pKa value well below 0. Therefore, under physiological pH conditions (e.g., pH 7.4), the molecule is expected to be overwhelmingly in its neutral form. The ketone functional group is also a very weak base.
Predicted Solubility
The molecule possesses both polar (two carbonyl groups, one N-H group) and nonpolar (a C9 hydrocarbon backbone) regions. The presence of the cyclohexanedione moiety and the overall rigid, bicyclic structure suggests that crystal lattice energy could be significant, potentially leading to low aqueous solubility. By analogy, related cyclic ketones like cyclohexanone are only slightly soluble in water.[3][4] However, the ability of the N-H and C=O groups to participate in hydrogen bonding may afford some solubility in polar solvents. For drug development, it is often necessary to synthesize analogs with improved solubility.[5]
Quantitative Data Summary
As of the latest literature review, specific experimental values for the pKa and solubility of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione have not been reported. The following table is provided for researchers to populate upon experimental determination.
| Property | Value | Method of Determination |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | - |
| pKa (Conjugate Acid) | To be determined experimentally (TBD) | Potentiometric Titration, UV-Vis |
| Aqueous Solubility | TBD | Shake-Flask Method (HPLC/UV-Vis) |
| LogP (Octanol/Water) | TBD | Shake-Flask Method |
Experimental Protocols
Accurate and reproducible determination of the basic physicochemical properties is essential. The following sections provide detailed methodologies for key experiments.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a compound by monitoring the pH of its solution as a titrant is added.[6]
Objective: To determine the pKa of the conjugate acid of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione.
Materials:
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3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Co-solvent (e.g., methanol or DMSO, if required for solubility)
-
High-purity water
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Calibrated pH meter with an electrode
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Stir plate and stir bar
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Burette
Procedure:
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Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture to create a solution of known concentration (e.g., 1-10 mM).
-
Initial Titration (Forward): Place the solution in a beaker with a stir bar. Immerse the pH electrode. Add an excess of standardized HCl to fully protonate the compound.
-
Titration with Base: Begin titrating the solution with the standardized NaOH solution, adding small, precise volumes (e.g., 0.05-0.1 mL increments).
-
Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Equivalence Point: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by taking the first derivative).
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[6]
-
Workflow Diagram:
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]
Objective: To determine the aqueous solubility of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione.
Materials:
-
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione (crystalline solid)
-
Phosphate-buffered saline (PBS) or buffer of desired pH (e.g., pH 7.4)
-
Vials with screw caps
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Shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
-
Calibration standards of the compound in a suitable solvent
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Quantification:
-
Dilute the filtered sample with a suitable solvent if necessary.
-
Analyze the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve by plotting the analytical signal versus the concentration of known standards.
-
-
Calculation: Determine the concentration of the compound in the filtered sample by using the calibration curve. This concentration represents the aqueous solubility.
Workflow Diagram:
Biological Context and Potential Signaling Pathways
While the specific biological activity of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is not detailed in the available literature, numerous analogs containing the tetrahydroquinolinone core have been investigated for their anticancer properties.[8][9] One study on a related compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated that it induced autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway.[9] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
The PI3K/AKT/mTOR pathway is a key target in cancer drug discovery. Inhibition of this pathway can lead to decreased cell proliferation and increased programmed cell death (apoptosis) or autophagy.
Signaling Pathway Diagram:
Conclusion
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione represents a core chemical structure with potential for development in medicinal chemistry, particularly in the field of oncology. Based on its chemical structure, it is predicted to be a very weak base with limited aqueous solubility. This technical guide provides robust, detailed protocols for the experimental determination of its pKa and solubility, which are essential for any drug development program. The established link between related tetrahydroquinolinone structures and the inhibition of key cancer-related signaling pathways, such as PI3K/AKT/mTOR, underscores the importance of fully characterizing this compound and its derivatives for future research.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cyclohexanone [chemeurope.com]
- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
